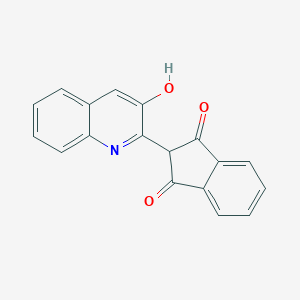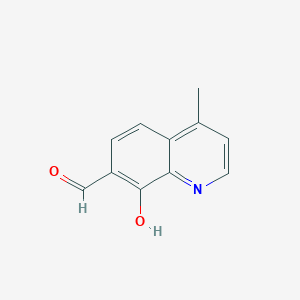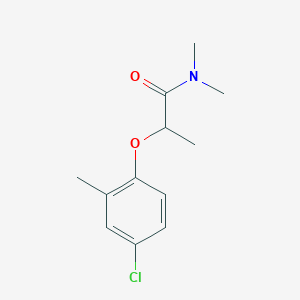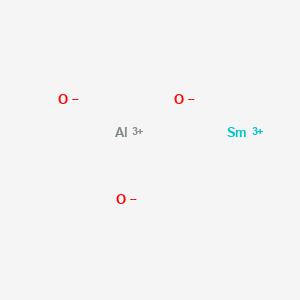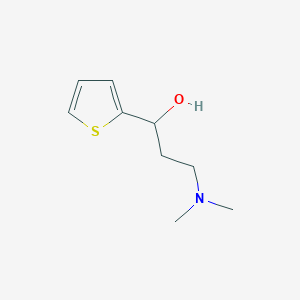
3-(Dimethylamino)-1-(2-thienyl)-1-propanol
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 3-(Dimethylamino)-1-(2-thienyl)-1-propanol and related compounds involves complex reactions, often requiring precise conditions to achieve desired outcomes. For example, homonuclear copper complexes with multidentate amino alcohol ligands have been synthesized through reactions involving similar compounds, showcasing the intricacies of synthesis processes involving dimethylamino groups and propanol structures (Zheng, Rousseau, & Wang, 1992). Additionally, the effectiveness of 3-(dimethylamino)-1-propylamine (DMAPA) in carbohydrate chemistry highlights the utility of dimethylamino propanol derivatives in facilitating chemical transformations (Andersen, Heuckendorff, & Jensen, 2015).
Molecular Structure Analysis
The molecular structure of compounds related to 3-(Dimethylamino)-1-(2-thienyl)-1-propanol is crucial for understanding their chemical behavior and potential applications. For instance, the structural analysis of (E)-3-Dimethylamino-1-(2,5-dimethylthiophen-3-yl)prop-2-en-1-one revealed significant insights into the planarity and interactions within molecules, which are essential for predicting reactivity and interaction with other molecules (Ghorab et al., 2012).
Chemical Reactions and Properties
Chemical reactions involving 3-(Dimethylamino)-1-(2-thienyl)-1-propanol derivatives are diverse, leading to a wide range of products and applications. For example, the generation of a structurally diverse library through alkylation and ring closure reactions using 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride demonstrates the compound's versatility in synthetic chemistry (Roman, 2013).
Physical Properties Analysis
The physical properties of 3-(Dimethylamino)-1-(2-thienyl)-1-propanol and its derivatives, such as solubility, melting point, and boiling point, are influenced by its molecular structure. Studies on related compounds provide insights into how structural variations can affect these properties, enabling the design of materials with desired physical characteristics for specific applications.
Chemical Properties Analysis
The chemical properties of 3-(Dimethylamino)-1-(2-thienyl)-1-propanol, including reactivity, stability, and interaction with other compounds, are crucial for its application in synthesis and material science. Research on similar compounds, such as the investigation of their spectroscopic and DFT studies, structural determination, and chemical properties, provides a foundation for understanding the behavior of 3-(Dimethylamino)-1-(2-thienyl)-1-propanol in various chemical contexts (Ramesh et al., 2020).
Applications De Recherche Scientifique
Application in Ir(III) Complexes
- Scientific Field : Chemistry, specifically the study of transition metal-based deep red emitting luminophores .
- Summary of the Application : The 2-(Thienyl)quinoxaline derivatives were investigated as cyclometalating agents for Ir(III) to yield [Ir(C^N)2(bipy)]PF6 (where C^N = the cyclometalated ligand; bipy = 2,2′-bipyridine). These complexes are luminescent under ambient conditions with a range of emission wavelengths observed (665–751 nm), indicating that electronic tuning can be achieved via both the thienyl and quinoxaline moieties .
- Methods of Application/Experimental Procedures : The synthesis and characterisation of eleven different 2-(thienyl)quinoxaline species that incorporate different points of functionality, including at the thiophene or quinoxaline rings, are described. These species display variable fluorescence properties in the visible region (λem = 401–491 nm) depending upon the molecular structures and extent of conjugation .
- Results/Outcomes : The photophysical properties of the complexes revealed that each complex is luminescent under ambient conditions with a range of emission wavelengths observed (665–751 nm) indicating that electronic tuning can be achieved via both the thienyl and quinoxaline moieties .
Application in Food Additives
- Scientific Field : Food Science, specifically the study of food additives .
- Summary of the Application : 2-THIENYL MERCAPTAN is used as a flavor ingredient. It has been evaluated by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) for its safety .
- Methods of Application/Experimental Procedures : The use levels and food categories for this flavor ingredient are collected as part of the FDA’s SLR project .
- Results/Outcomes : The safety evaluation of 2-THIENYL MERCAPTAN has been prepared by the fifty-ninth meeting of the Joint FAO/WHO Expert Committee on Food Additives (JECFA) .
Application in Ir(III) Complexes
- Scientific Field : Chemistry, specifically the study of transition metal-based deep red emitting luminophores .
- Summary of the Application : The 2- (Thienyl)quinoxaline derivatives were investigated as cyclometalating agents for Ir(III) to yield [Ir(C^N)2(bipy)]PF6 (where C^N = the cyclometalated ligand; bipy = 2,2′-bipyridine). These complexes are luminescent under ambient conditions with a range of emission wavelengths observed (665–751 nm), indicating that electronic tuning can be achieved via both the thienyl and quinoxaline moieties .
- Methods of Application/Experimental Procedures : The synthesis and characterisation of eleven different 2- (thienyl)quinoxaline species that incorporate different points of functionality, including at the thiophene or quinoxaline rings, are described. These species display variable fluorescence properties in the visible region (λem = 401–491 nm) depending upon the molecular structures and extent of conjugation .
- Results/Outcomes : The photophysical properties of the complexes revealed that each complex is luminescent under ambient conditions with a range of emission wavelengths observed (665–751 nm) indicating that electronic tuning can be achieved via both the thienyl and quinoxaline moieties .
Safety And Hazards
Propriétés
IUPAC Name |
3-(dimethylamino)-1-thiophen-2-ylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NOS/c1-10(2)6-5-8(11)9-4-3-7-12-9/h3-4,7-8,11H,5-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWCNSHMHUZCRLN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCC(C1=CC=CS1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50468979 | |
| Record name | 3-(Dimethylamino)-1-(2-thienyl)-1-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50468979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Dimethylamino)-1-(2-thienyl)-1-propanol | |
CAS RN |
13636-02-7 | |
| Record name | N,N-Dimethyl-3-(2-thienyl)-3-hydroxypropanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13636-02-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Dimethylamino)-1-(2-thienyl)-1-propanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013636027 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(Dimethylamino)-1-(2-thienyl)-1-propanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50468979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(dimethylamino)-1-(thiophen-2-yl)propan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.779 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


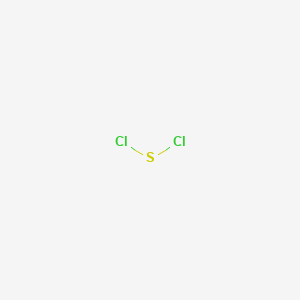
![[(1R,3R,4R,6S)-4-hydroxy-4,7,7-trimethyl-3-bicyclo[4.1.0]heptanyl] acetate](/img/structure/B76029.png)
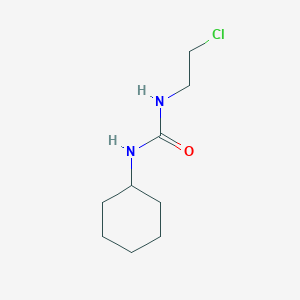
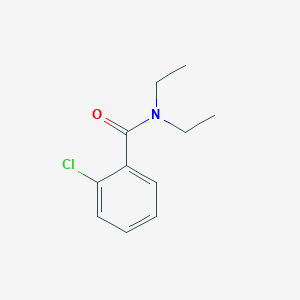
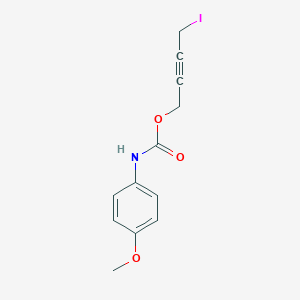
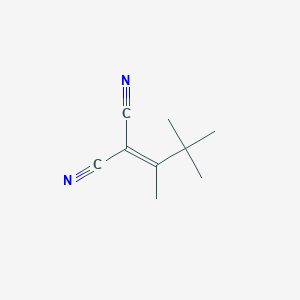
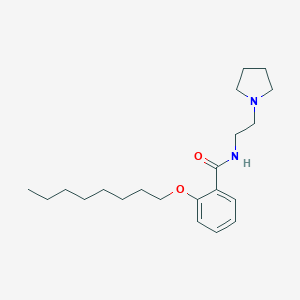
![Pyridine, 4-[2-(1-piperidinyl)ethyl]-](/img/structure/B76044.png)
